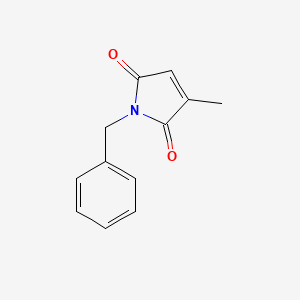

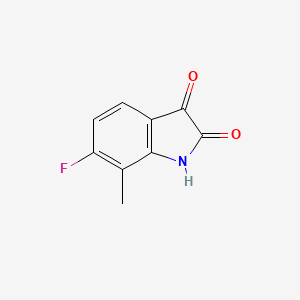

1-苄基-3-甲基-2,5-二氢-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione" is a derivative of pyrrole, which is a five-membered lactam with a heterocyclic structure. Pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as trisubstituted pyrroles involves the reaction of a reagent like methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate with 1,3-diketones . Another example is the synthesis of pyrido[4,3-d]pyrimidine-2,4-diones from enamines, which can yield antithrombotic compounds . These methods highlight the versatility of synthetic approaches in creating pyrrole derivatives with potential pharmacological properties.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques. For example, the X-ray crystal structure determination was used to confirm the molecular structure of novel pyrrolidene-2,5-dione derivatives . Similarly, NMR spectroscopy and computational methods can establish the structure and conformation of pyrrolo[1,2-a]thieno[3,2-e][1,4]diazepine-5,10-diones in solution .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a range of chemical reactions, which can be utilized to synthesize various heterocyclic compounds. For instance, the condensation of 1,3-diones with 2-(aminomethyl)pyridine can efficiently synthesize 2-pyridylpyrroles . Additionally, reactions with cyclic oxalyl compounds can lead to the formation of 2-pyrrolones and other heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and pharmacokinetics. For example, the introduction of methyl groups in certain positions of pyrrolo[2,1-c][1,4]benzodiazepine derivatives was aimed at blocking metabolism to obtain more active or longer-acting compounds, although this modification resulted in less active derivatives . The solubility, stability, and reactivity of these compounds are essential factors in their potential as therapeutic agents.

科学研究应用

防腐蚀

- 1H-吡咯-2,5-二酮衍生物,包括类似于1-苄基-3-甲基-2,5-二氢-1H-吡咯-2,5-二酮的化合物,已被研究用于抑制碳钢在盐酸介质中的腐蚀作用。这些衍生物被发现是有效的腐蚀抑制剂,其效率随浓度增加而增加。在钢表面的吸附机制主要受化学吸附过程控制,这是由热力学数据和X射线光电子能谱(XPS)分析(Zarrouk et al., 2015)所指示的。

有机合成

- 这种化合物被用于合成复杂的有机分子。例如,已经开发了使用1-苄基-3-甲基-2,5-二氢-1H-吡咯-2,5-二酮衍生物进行一锅法合成复杂有机结构的高效方法,这些结构在有机化学中具有独特的性质和潜在应用(Alizadeh & Ghanbaripour, 2013)。

光致变色和荧光性质

- 一些1-苄基-3-甲基-2,5-二氢-1H-吡咯-2,5-二酮的衍生物在溶液中表现出光致变色性质,而从这种化合物衍生的非环状二芳乙烯异构体显示出荧光性,其量子产率高达0.13。这些性质对于开发具有特定光学特性的材料具有重要意义(Makarova et al., 2014)。

聚合物化学

- 1-苄基-3-甲基-2,5-二氢-1H-吡咯-2,5-二酮的衍生物被用于聚合物化学,特别是在发光聚合物的合成中。这些聚合物表现出强烈的荧光,并且可溶于常见的有机溶剂,使它们适用于电子和材料科学的各种应用(Zhang & Tieke, 2008)。

药物化学

- 尽管在查询范围内直接药用应用的信息有限,但1-苄基-3-甲基-2,5-二氢-1H-吡咯-2,5-二酮的衍生物已在药物化学领域进行研究,用于各种潜在的治疗应用,反映了该化合物在药物设计和合成中的多功能性(Rooney et al., 1983)。

安全和危害

属性

IUPAC Name |

1-benzyl-3-methylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-7-11(14)13(12(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQFJKQRPZRORH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465765 |

Source

|

| Record name | 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |

CAS RN |

73383-82-1 |

Source

|

| Record name | 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)